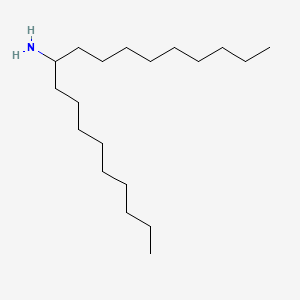

10-Nonadecanamine

Descripción

Propiedades

IUPAC Name |

nonadecan-10-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19H,3-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKCSXCNXGALFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186122 | |

| Record name | Nonadecan-10-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3241-23-4 | |

| Record name | 10-Nonadecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3241-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecan-10-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003241234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-10-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-10-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Applications and Organocatalysis by Primary Amines

Chiral Primary Amine Catalysts in Asymmetric Synthesis

In recent decades, chiral primary amines have become recognized as remarkably versatile and potent catalysts in the field of asymmetric synthesis. Current time information in Nyong-et-Kellé, CM. Derived from readily available sources like natural amino acids and Cinchona alkaloids, these organocatalysts operate through the formation of key reactive intermediates—enamines and iminium ions—from carbonyl compounds. Current time information in Nyong-et-Kellé, CM.cademix.org This activation strategy mimics natural enzymatic processes and provides a powerful tool for constructing chiral molecules with high levels of stereocontrol. nih.gov Unlike secondary amine catalysts, which are also widely used, primary amines often offer complementary or even superior performance, particularly in reactions involving sterically demanding substrates. ambeed.com Their application spans a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Enantioselective Michael Additions

The enantioselective Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. Chiral primary amine organocatalysis has been exceptionally successful in this area. While 10-Nonadecanamine is not used for this purpose due to its achiral nature, various chiral primary amines effectively catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The catalytic cycle typically involves the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde or ketone and the chiral primary amine catalyst. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. cademix.org The chiral environment created by the catalyst directs the nucleophile to one face of the molecule, resulting in a product with high enantiomeric excess (ee).

Cinchona alkaloid-derived primary amines are particularly prominent. For instance, they have been used to catalyze the 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding pyrazole (B372694) derivatives with up to 97% yield and 98.5% ee. rsc.org Similarly, bifunctional primary amine-thiourea catalysts derived from 1,2-diaminocyclohexane have proven highly effective for the Michael addition of malonates to enones, achieving excellent enantioselectivities (up to 99% ee) with low catalyst loadings. chemicalbook.com Research has also demonstrated the first highly enantioselective Michael addition of malononitrile (B47326) to α-substituted vinyl ketones using a chiral primary amine catalyst. researchgate.net

Table 1: Examples of Enantioselective Michael Additions Catalyzed by Chiral Primary Amines

| Nucleophile | Electrophile (Enone) | Catalyst Type | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate | 2-Cyclohexen-1-one | Primary amine-thiourea | 96 | 96 | chemicalbook.com |

| Dimethyl malonate | 2-Cyclopenten-1-one | Primary amine-thiourea | 82 | >99 | chemicalbook.com |

| Malononitrile | α-Phenyl vinyl ketone | Chiral Primary Amine | 94 | 92 | researchgate.net |

| Pyrazolin-5-one | Chalcone | Cinchona-derived primary amine | 97 | 98.5 | rsc.org |

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental method for C-C bond formation, creating a β-hydroxy carbonyl moiety. Chiral primary amines have emerged as powerful catalysts for direct asymmetric aldol reactions, a field where this compound is not applicable. These catalysts function by forming a nucleophilic enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor. scispace.com

The stereochemical outcome (syn vs. anti) of the aldol product is controlled by the geometry of the enamine intermediate and the transition state assembly, which are dictated by the structure of the chiral primary amine catalyst. For example, novel C2-symmetrical chiral primary amines synthesized from chiral BINOL have been shown to catalyze the reaction between aromatic aldehydes and various ketones, affording aldol products in high yields (up to 92%) and moderate to good enantioselectivities (up to 71% ee). scispace.comresearchgate.net

Furthermore, primary amine catalysts prepared by combining chiral primary amines (like (1S,2S)-(+)-cyclohexanediamine) with protonic acids can deliver syn-selective cross-aldol products with high yield and selectivity (up to 90% yield, 90:10 syn/anti, 90% ee), which is complementary to the anti-selectivity often observed with secondary amine catalysts. researchgate.net In reactions involving isatins and ketones, bifunctional primary-amine organocatalysts have achieved exceptional results, producing 3-hydroxy-2-oxindoles with up to 99% yield, 99:1 dr, and 99% ee, even when conducted in water. olemiss.edu

Table 2: Performance of Chiral Primary Amines in Asymmetric Aldol Reactions

| Ketone Donor | Aldehyde Acceptor | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | C2-symmetrical primary amine | 92 | - | 71 | scispace.comresearchgate.net |

| Acetone | Isatin | Bifunctional primary-amine | 99 | 98:2 | 98 | olemiss.edu |

| Cyclohexanone | Isatin | Bifunctional primary-amine | 99 | 99:1 | 99 | olemiss.edu |

Asymmetric Strecker Reactions

The Strecker reaction is a classic multicomponent reaction that produces α-amino acids from an aldehyde (or ketone), ammonia (B1221849), and cyanide. scienceopen.com The development of catalytic asymmetric versions provides a direct route to enantiomerically enriched amino acids, which are vital building blocks in chemistry and biology. lookchem.comrsc.org While the achiral this compound cannot be used to induce chirality, chiral organocatalysts, including primary amines and their derivatives, have been successfully employed.

In one established method, chiral N-phosphonyl imines undergo hydrocyanation using diethylaluminum cyanide (Et2AlCN) as the nucleophile, catalyzed by natural primary amino acids. This approach achieves excellent yields (89–97%) and outstanding enantioselectivities (95.2–99.7% ee). lookchem.com Other systems use chiral thiourea-based catalysts, which are robust and can be used with safer aqueous cyanide sources, making the process adaptable for large-scale synthesis. rsc.org Chiral primary α-amino amides have also been developed as effective bifunctional organocatalysts for this transformation. rsc.org

Table 3: Examples of Catalytic Asymmetric Strecker Reactions

| Imine Substrate | Cyanide Source | Catalyst Type | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| N-Phosphonyl imine | Et2AlCN | L-Phenylalanine | 97 | 99.7 | lookchem.com |

| N-Phosphonyl imine | Et2AlCN | L-Valine | 95 | 98.5 | lookchem.com |

| N-Benzhydryl imine | KCN/AcOH | Amido-thiourea | 99 | 98 | rsc.org |

Enantioselective Allylation of Aldehydes

The enantioselective allylation of aldehydes is a valuable method for synthesizing chiral homoallylic alcohols, which are versatile synthetic intermediates. This transformation has been achieved through synergistic catalysis, combining a chiral primary amine with a transition metal catalyst. As an achiral compound, this compound is unsuited for this role.

A notable strategy involves the dual activation of both the aldehyde and the allylic alcohol. The chiral primary amine reacts with the aldehyde to form a nucleophilic enamine, while a palladium complex activates the allylic alcohol to form a π-allyl-palladium electrophile. rsc.org The subsequent enantioselective allylation is guided by the chiral amine. This multicomponent system, using simple chiral amines and achiral phosphoric acids, can tolerate a wide range of α-branched aldehydes and allylic alcohols. rsc.org

In a different approach, a synergistic system of a chiral primary amine and an iridium-phosphoramidite complex has been developed for the asymmetric α-allylation of unbranched aldehydes. ebi.ac.uk Furthermore, chiral aldehyde catalysis, a related concept, has been combined with a palladium complex to achieve the enantioselective α-allylation of amino acid esters. ambeed.com

Table 4: Enantioselective α-Allylation of Aldehydes via Dual Catalysis

| Aldehyde | Allyl Source | Catalytic System | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Phenylpropanal | Cinnamyl alcohol | Chiral primary amine / Pd(PPh₃)₄ / Phosphoric Acid | 89 | 96 | rsc.org |

| 2-Methylpentanal | Allyl alcohol | Chiral primary amine / Pd(PPh₃)₄ / Phosphoric Acid | 72 | 96 | rsc.org |

Asymmetric Reduction of Imines

The catalytic asymmetric reduction of imines is one of the most direct and efficient methods for producing chiral amines, which are ubiquitous in pharmaceuticals and natural products. libretexts.org This transformation cannot be catalyzed enantioselectively by an achiral amine like this compound. Instead, it relies on chiral catalysts, including both metal complexes and organocatalysts.

Chiral primary amines have been investigated as organocatalysts for imine reductions. For instance, carbohydrate-derived organocatalysts have been screened for the reduction of imines with trichlorosilane, showing moderate yields and selectivities. More commonly, chiral Brønsted acids, such as chiral phosphoric acids or disulfonimides, are used to protonate the imine, forming a chiral ion pair with the catalyst's conjugate base. The chiral counteranion then directs the hydride transfer from a source like a Hantzsch ester, ensuring high enantioselectivity. This method has been successfully applied to the reduction of N-H imine hydrochloride salts, delivering primary amine salts in high yields and excellent enantioselectivities.

Table 5: Asymmetric Reduction of Imines

| Imine Substrate | Reducing Agent | Catalyst Type | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| N-H imine hydrochloride | Hantzsch ester | Chiral Disulfonimide | 94 | 96 | |

| Cyclic 2-aryl imine | H₂ | Iridium / (R,R)-f-SpiroPhos | 99 | 98 | |

| N-Methyl imine | Formic acid/Triethylamine | Ruthenium / Ts-DPEN | >95 | >95 |

Enantioselective Ring-Opening Reactions of Epoxides

The ring-opening of epoxides with nucleophiles is a powerful method for synthesizing 1,2-difunctionalized compounds, such as β-amino alcohols when an amine is used as the nucleophile. Achieving enantioselectivity in this process typically requires a chiral catalyst to differentiate between the two enantiomers of a racemic epoxide (kinetic resolution) or to control the regioselectivity of the attack on a meso-epoxide.

While research into the catalytic ring-opening of epoxides often involves Lewis acids or metal complexes, organocatalytic methods have also been explored. Chiral primary α-amino amides have been identified as promising bifunctional organocatalysts for the enantioselective ring-opening of epoxides. rsc.org The catalytic cycle involves the amine moiety of the catalyst potentially activating the nucleophile, while the amide portion can interact with the epoxide, directing the nucleophilic attack in a stereocontrolled manner. Due to its achiral structure, this compound is not suitable for this asymmetric transformation.

Research in this specific sub-field of primary amine organocatalysis is less extensive compared to carbonyl chemistry, but it represents an active area of development for accessing valuable chiral β-amino alcohols.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation is a powerful method for the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols. nih.govacs.org While metal complexes have traditionally dominated this field, the use of primary amines as organocatalysts is an emerging area of interest. mdpi.com Chiral primary α-amino amides, for instance, have demonstrated potential as bifunctional organocatalysts in various asymmetric reactions, including hydrosilylation. mdpi.com These catalysts are advantageous due to their ready availability, stability in air, and the ease with which their steric and electronic properties can be modified. mdpi.com

The general mechanism involves the activation of the ketone by the primary amine to form a reactive intermediate. The silane (B1218182) then delivers a hydride to this activated species, leading to the formation of a silyl (B83357) ether, which upon hydrolysis, yields the chiral alcohol. The stereochemical outcome of the reaction is dictated by the chiral environment created by the organocatalyst.

Research in this area has explored various primary amine scaffolds. For example, complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc (B1219324) have been shown to efficiently catalyze the asymmetric hydrosilylation of aryl-alkyl and aryl-aryl ketones, achieving enantiomeric excesses (ee) of up to 86%. nih.gov The structure of the amine ligand, such as the presence of a macrocyclic structure or additional coordinating groups, can significantly influence the enantioselectivity of the reaction. nih.gov

Table 1: Asymmetric Hydrosilylation of Ketones Catalyzed by Chiral Amine Complexes

| Catalyst System | Ketone Substrate | Enantiomeric Excess (ee) | Reference |

| [Zn(diamine)(diol)] | ortho-substituted benzophenones | High | nih.gov |

| Chiral primary α-amino amides | Various ketones | Moderate to Good | mdpi.com |

Asymmetric Hydrogen Transfer

Asymmetric transfer hydrogenation is another fundamental process for the synthesis of chiral amines and alcohols, offering a safer and more convenient alternative to using molecular hydrogen. rsc.orgscispace.com This method typically employs a stable hydrogen donor, such as Hantzsch esters or isopropanol, to reduce a prochiral substrate in the presence of a chiral catalyst. rsc.orgscispace.com Primary amine-based organocatalysts, particularly those derived from BINOL phosphoric acids, have proven to be highly effective in mediating these transformations with high enantioselectivities. rsc.org

The catalytic cycle generally involves the protonation of the imine or ketone substrate by the chiral Brønsted acid catalyst, followed by the transfer of a hydride from the hydrogen donor. scispace.com The enantioselectivity is controlled by the chiral pocket of the catalyst, which dictates the facial selectivity of the hydride transfer.

This methodology has been successfully applied to the reduction of a variety of substrates, including N-(tert-butanesulfinyl)ketimines, which provides a route to highly enantiomerically enriched α-branched primary amines (up to >99% ee). nih.gov The reduction of dialkyl ketimines has also been achieved, albeit with more moderate optical purity. nih.gov

Table 2: Organocatalytic Asymmetric Transfer Hydrogenation of Imines

| Catalyst | Substrate | Hydrogen Source | Enantiomeric Excess (ee) | Reference |

| BINOL-derived phosphoric acid | Imines | Hantzsch ester | Good to Excellent | rsc.org |

| (1S,2R)-1-Amino-2-indanol/Ru | N-(tert-butanesulfinyl)ketimines | Isopropyl alcohol | Up to >99% | nih.gov |

Cinchona-Alkaloid-Derived Primary Amine Catalysts

Primary amines derived from Cinchona alkaloids have emerged as exceptionally versatile and powerful organocatalysts in asymmetric synthesis. rsc.orgresearchgate.netrsc.org These naturally occurring alkaloids, such as quinine (B1679958) and quinidine, provide a chiral scaffold that can be readily modified to introduce a primary amine functionality. rsc.orgresearchgate.net These catalysts have demonstrated remarkable efficacy in a wide array of reactions, including Michael additions, aldol reactions, and Mannich reactions, often providing high yields and excellent enantioselectivities. rsc.orgthieme-connect.comdovepress.com

The success of these catalysts lies in their bifunctional nature. The primary amine group activates the substrate through the formation of an enamine or iminium ion, while the quinoline (B57606) ring and other functionalities on the alkaloid backbone can participate in non-covalent interactions, such as hydrogen bonding, to effectively control the stereochemistry of the reaction. rsc.orgresearchgate.net This cooperative catalysis allows for the activation of even sterically hindered carbonyl compounds, a challenge for many traditional catalysts. rsc.orgresearchgate.net

For example, in the asymmetric conjugate addition of nitroalkanes to enones, a 9-epi-aminoquinine catalyst has been shown to be highly efficient, affording the corresponding Michael adducts in moderate-to-good yields and with high enantioselectivities (91%–99% ee) for both cyclic and acyclic enones. dovepress.com Similarly, these catalysts have been employed in the enantioselective synthesis of 2-alkylated pyrroles via Michael addition of pyrroles to α,β-unsaturated ketones, achieving good to excellent yields (78–99%) and good to very good enantioselectivities (75–93% ee). thieme-connect.com

Table 3: Asymmetric Reactions Catalyzed by Cinchona-Alkaloid-Derived Primary Amines

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

| Michael Addition | 9-epi-aminoquinine | Nitroalkanes and enones | 91-99% | dovepress.com |

| Michael Addition | Cinchona alkaloid-derived primary amine | Pyrroles and enones | 75-93% | thieme-connect.com |

Metal-Catalyzed Reactions Involving Aliphatic Amines

Aliphatic amines, such as this compound, are not only important as organocatalysts but also serve as crucial reactants in a variety of metal-catalyzed transformations. These reactions leverage the nucleophilicity of the amine and the ability of transition metals to activate C-H and C-N bonds, enabling the synthesis of complex nitrogen-containing molecules. This section focuses on palladium-catalyzed carbonylation for β-lactam synthesis, Cp*Ir(III)-catalyzed reductive amination, and oxidative transformations mediated by copper(I) and silver(I).

Palladium-Catalyzed Carbonylation of Aliphatic Amines for Beta-Lactam Synthesis

The synthesis of β-lactams, a core structural motif in many important pharmaceuticals, can be achieved through the palladium-catalyzed carbonylation of aliphatic amines. thieme-connect.comcam.ac.ukscm.comacs.orgnih.gov This method provides a direct and efficient route to these valuable compounds from readily available starting materials. thieme-connect.comnih.gov The reaction involves the coupling of an aliphatic amine with carbon monoxide, a feedstock gas, through a C-H activation process. acs.orgnih.gov

The catalytic cycle is believed to proceed through the formation of a palladium carbamoyl (B1232498) complex, which then undergoes C(sp³)-H activation to form a palladacycle. scm.comacs.org Reductive elimination from this intermediate yields the desired β-lactam product. acs.org A key aspect of this transformation is the use of a sterically hindered carboxylate ligand, which is thought to facilitate the initial attack of the amine on a palladium anhydride (B1165640) intermediate. nih.gov

This methodology exhibits a broad substrate scope and high functional group tolerance, allowing for the late-stage functionalization of complex molecules containing amine functionalities. thieme-connect.comscm.comnih.gov Both secondary and α-tertiary amines can be successfully carbonylated, with high selectivity for the β-C-H bond. cam.ac.uk

Table 4: Palladium-Catalyzed Carbonylation of Aliphatic Amines

| Amine Substrate | Product | Catalyst System | Key Feature | Reference |

| Secondary aliphatic amines | β-lactams | Palladium with sterically hindered carboxylate ligand | C(sp³)-H activation | thieme-connect.comnih.gov |

| α-tertiary amines | β-lactams | Palladium catalyst | Selective methylene (B1212753) C-H carbonylation | cam.ac.uk |

CpIr(III) Catalyzed Reductive Amination of Ketonic Compounds*

The direct reductive amination of ketones is a highly atom-economical and environmentally benign method for the synthesis of amines. mdpi.comnih.gov Cp*Ir(III) complexes have emerged as powerful catalysts for this transformation, enabling the direct amination of a wide range of aliphatic ketones under hydrogenation conditions. mdpi.comnih.gov These reactions can be performed using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source, offering an operationally simple and clean route to primary amines. researchgate.netacs.org

The catalytic system often involves the cooperative action of a cationic Cp*Ir(III) complex and a phosphate (B84403) counteranion. mdpi.comnih.gov This bifunctional catalysis is believed to facilitate both the formation of the imine intermediate and its subsequent reduction. The reaction proceeds with high chemoselectivity towards the formation of primary amines, even with a high substrate-to-catalyst molar ratio. researchgate.netacs.org

While the asymmetric version of this reaction with aliphatic amines remains challenging, the direct reductive amination of aliphatic ketones with anilines has been achieved with good to excellent yields and enantioselectivities up to 96% ee. mdpi.com The catalyst's ability to discriminate between different alkyl groups on the ketone can influence the enantioselectivity of the reaction. mdpi.com For instance, this compound has been synthesized via a Leuckart reductive amination using a specific chloro4-(dimethylamino)-N-(dimethylamino)phenyl-2-pyridinecarboxamidatoiridium(III) catalyst. researchgate.net

Table 5: Cp*Ir(III) Catalyzed Reductive Amination of Ketones

| Ketone Substrate | Amine Source | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Aliphatic ketones | p-anisidine | Cationic CpIr(III) with phosphate counteranion | Chiral secondary amines | Up to 96% | mdpi.com |

| Various ketones | Ammonium formate | CpIr complex with 2-picolinamide moiety | Primary amines | Racemic | researchgate.netacs.org |

Copper(I) and Silver(I) Mediated Oxidative Transformations

Copper(I) and silver(I) salts are effective mediators for a variety of oxidative transformations involving aliphatic amines. nih.govacs.org These reactions often proceed through radical intermediates and enable the structural remodeling of cyclic aliphatic amines through C-N and C-C bond cleavage. nih.gov For example, the oxidation of cyclic aliphatic amines with persulfate as the oxidant, mediated by Cu(I) salts, can lead to ring-opening reactions to afford linear aldehydes or carboxylic acids. nih.govacs.org

The proposed mechanism for the Cu(I)-mediated oxidation involves the homolysis of the peroxy bond of persulfate, followed by a hydrogen atom transfer from the α-position of the amine to generate an alkyl radical. nih.govacs.org This radical can then undergo further transformations, such as recombination with a sulfate (B86663) radical anion and subsequent hydrolysis to a hemiaminal, leading to ring cleavage. nih.govacs.org

Silver(I) can also mediate complementary ring-opening processes, facilitating decarboxylative Csp³-Csp² coupling in Minisci-type reactions via a key alkyl radical intermediate. nih.govacs.org Furthermore, the transformation of N-acyl cyclic amines to oxazines can be achieved through Cu(II) oxidation of the intermediate alkyl radical, demonstrating the versatility of these metal-mediated oxidative processes. nih.gov

Table 6: Copper(I) and Silver(I) Mediated Oxidative Transformations of Aliphatic Amines

| Amine Substrate | Metal Mediator | Oxidant | Product | Transformation Type | Reference |

| Cyclic aliphatic amines | Cu(I) | Persulfate | Linear aldehydes/carboxylic acids | Oxidative ring-opening | nih.govacs.org |

| Cyclic aliphatic amines | Ag(I) | Persulfate | Decarboxylative coupled products | Minisci-type reaction | nih.govacs.org |

| N-acyl cyclic amines | Cu(II) | Not specified | Oxazines | Heterocycle interconversion | nih.gov |

Advanced Materials Science and Engineering Applications of Long Chain Amines

Surface Active Agent Development and Characterization

Cationic and Amphoteric Surfactants

Cationic Surfactants: Primary amines like 10-Nonadecanamine can be converted into cationic surfactants through protonation in acidic solutions, forming ammonium (B1175870) salts. nih.gov These positively charged surfactants are effective in applications requiring adsorption onto negatively charged surfaces. The long, branched C19 alkyl chain of this compound would provide significant hydrophobicity, likely resulting in a low critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. ambeed.com The general structure of a cationic surfactant derived from a primary amine is shown below:

R-NH₃⁺ X⁻ (where R is the alkyl chain and X⁻ is an anion)

The cleaning power of cationic surfactants is generally limited, but they excel in applications such as fabric softeners, antistatic agents, and as biocides due to their ability to disrupt cell membranes. nih.govresearchgate.net

Amphoteric Surfactants: Amphoteric, or zwitterionic, surfactants contain both a positive and a negative charge in the same molecule. mdpi.com This dual-charge nature makes them highly versatile and often milder than their purely cationic or anionic counterparts. polychem-systems.com.pl Amphoteric surfactants can be synthesized from primary amines like this compound through various chemical modifications, such as carboxylation or sulfonation, to introduce an acidic group. The resulting surfactant would exhibit pH-dependent properties, behaving as a cationic surfactant in acidic conditions and an anionic surfactant in alkaline conditions. mdpi.com This characteristic is highly valuable in personal care products and specialized industrial formulations.

Quaternary Ammonium Salts and Derivatives

Quaternary ammonium salts, often referred to as "quats," are a prominent class of cationic surfactants where the nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge regardless of pH. researchgate.netsinocurechem.com These compounds are synthesized through the alkylation of tertiary amines. researchgate.net A primary amine like this compound would first need to be converted to a tertiary amine, for instance, N,N-dimethyl-10-nonadecanamine, before it can be quaternized.

The synthesis of N,N-dimethylnonadecan-1-amine, a linear isomer of a potential precursor, is suggested to be achievable through reductive amination. vulcanchem.com Although no direct synthesis literature for N,N-dimethyl-10-nonadecanamine exists, a similar pathway could theoretically be employed. Once the tertiary amine is formed, it can be reacted with an alkyl halide, such as methyl chloride or benzyl (B1604629) chloride, to produce the quaternary ammonium salt. researchgate.net

Quaternary ammonium derivatives of long-chain amines are established as effective corrosion inhibitors, a property that could be extrapolated to derivatives of this compound. vulcanchem.com The long C19 chain would likely enhance their performance in applications such as those found in oilfield operations. vulcanchem.com

Table 1: General Properties and Applications of Amine-Derived Surfactants

| Surfactant Type | Precursor Amine Type | Key Structural Feature | Typical Applications |

| Cationic (Amine Salt) | Primary, Secondary, Tertiary | Protonated amine group (R-NH₃⁺) | Fabric softeners, antistatic agents, biocides, corrosion inhibitors |

| Amphoteric | Primary, Secondary | Contains both acidic and basic functional groups | Personal care products (shampoos, body washes), industrial cleaners |

| Quaternary Ammonium Salt | Tertiary | Permanently positively charged nitrogen atom (R₄N⁺) | Disinfectants, sanitizers, phase transfer catalysts, corrosion inhibitors |

Role in Polymer and Composite Materials

Long-chain amines play crucial roles in the formulation and performance of polymers and composite materials. They can act as modifiers, curing agents, and dispersing agents, significantly influencing the final properties of the material.

Impact on Rubber Compounds and Silica (B1680970) Dispersion

In the rubber industry, various additives are used to enhance the properties of rubber compounds. While there is no specific data on the use of this compound in rubber formulations, long-chain amines are known to function as accelerators and activators in the vulcanization process. specialchem.comfinorchem.com Amines can increase the speed of vulcanization, allowing for lower processing temperatures and more efficient crosslinking. specialchem.com

Silica is a common reinforcing filler in rubber, particularly for tires, as it can improve properties like tear strength and reduce rolling resistance. google.com However, the polar surface of silica makes it inherently incompatible with non-polar rubbers, leading to poor dispersion and agglomeration. google.com To counteract this, dispersing agents are employed. Amine-based compounds, particularly those with long alkyl chains, can act as effective silica dispersing agents. A Korean patent describes a silica dispersant for tires produced by reacting a fatty acid (C10-C20) with an alkanolamine. molbase.com The amine group helps to disperse the silica, while the long fatty acid chain improves compatibility with the rubber matrix. molbase.com It is plausible that this compound or its derivatives could function similarly, adsorbing onto the silica surface and promoting its uniform distribution throughout the rubber compound.

Table 2: Potential Effects of Long-Chain Amines in Rubber Compounding

| Property | Potential Effect of Long-Chain Amine | Mechanism of Action |

| Cure Rate | Increased | Acts as a vulcanization accelerator. |

| Silica Dispersion | Improved | Adsorbs onto silica particles, reducing agglomeration and improving compatibility with the rubber matrix. |

| Mechanical Properties | Potentially Improved | Better filler dispersion leads to enhanced reinforcement and improved tensile strength and tear resistance. |

| Processing | Improved | Can lower the viscosity of the uncured rubber compound. google.com |

Epoxy Curing Agents in Polyurea Sprays

Epoxy Curing Agents: Epoxy resins are a class of thermosetting polymers that, when cured, exhibit excellent mechanical properties, chemical resistance, and adhesion. google.com The curing process involves the reaction of the epoxy resin with a curing agent, or hardener. Amine-based compounds are the most widely used class of epoxy curing agents. sinocurechem.com The amine groups react with the epoxy groups of the resin to form a cross-linked network. google.com

The structure of the amine curing agent significantly impacts the properties of the cured epoxy. Long-chain aliphatic amines can be used to impart flexibility to the cured resin. sinocurechem.comultimatelinings.com A branched polyamine has been shown to result in a cured epoxy with higher glass- and β-relaxation temperatures and excellent thermal stability compared to a linear diamine. researchgate.net While there is no specific information on this compound as an epoxy curing agent, its long, branched alkyl chain suggests it could be a candidate for applications requiring increased flexibility and toughness in the final product.

Polyurea Sprays: Polyurea coatings are formed by the rapid reaction of an isocyanate component with an amine resin blend. polychem-systems.com.plpaint.org These coatings are known for their fast cure times, even at low temperatures, and excellent durability, making them suitable for a wide range of applications, including waterproofing and protective linings. polychem-systems.com.pl The amine component of the polyurea system is critical to its performance. The use of different amine-terminated resins allows for the tailoring of the polyurea's properties. paint.org Hindered amine adducts have been developed to create aliphatic polyurea coatings with excellent UV durability and chemical resistance. wikipedia.org Although no literature specifically mentions the use of this compound in polyurea formulations, long-chain amines are a key component of the resin blend, and its inclusion could potentially influence properties such as flexibility and hydrophobicity.

Applications in Mineral Processing and Industrial Formulations

Mineral Processing: Froth flotation is a widely used method for separating valuable minerals from ore. youtube.commtu.edu The process relies on the selective attachment of air bubbles to mineral particles that have been made hydrophobic by chemical reagents called collectors. thermofisher.com Long-chain amines are commonly used as cationic collectors, particularly for the flotation of non-sulfide minerals like potash, phosphate (B84403), and silica. lookchem.comchemicalbook.comCurrent time information in Bangalore, IN. The positively charged amine head group adsorbs onto the negatively charged mineral surface, while the long hydrophobic tail orients outwards, rendering the particle hydrophobic and allowing it to attach to air bubbles. thermofisher.com

The length of the carbon chain of the amine collector influences its effectiveness. Studies on long-chain amines such as dodecylamine (B51217), tetradecylamine, and octadecylamine (B50001) have shown that increasing the chain length can lead to higher recovery of minerals like quartz. Given its long, branched C19 structure, this compound could theoretically be an effective collector in the froth flotation of certain minerals, although specific studies are lacking.

Industrial Formulations: The surface-active properties of long-chain amines and their derivatives make them valuable components in a variety of industrial formulations. As previously mentioned, quaternary ammonium derivatives of long-chain amines are used as corrosion inhibitors in the oil and gas industry. vulcanchem.com Their ability to form protective films on metal surfaces can prevent corrosion in harsh environments. The significant hydrophobic character of a C19 amine like this compound suggests its derivatives could be particularly effective in this role.

Flotation Agents in Ore Extraction

In mineral processing, froth flotation is a critical method for separating valuable minerals from gangue (waste rock). This process relies on selectively rendering the surface of target minerals hydrophobic, allowing them to attach to air bubbles and float to the surface for collection. Cationic collectors are essential reagents for the flotation of non-metallic minerals like quartz, feldspar, potash, and phosphate. 911metallurgist.com

Long-chain amines serve as effective cationic collectors. 911metallurgist.com In an aqueous pulp, the amine group ionizes to form a positively charged ammonium ion. This polar head can then adsorb onto the surfaces of negatively charged minerals, such as silicates. The long hydrocarbon tail orients outwards, creating a nonpolar, hydrophobic layer on the mineral surface. This induced hydrophobicity prevents the mineral from being wetted by water and promotes its attachment to air bubbles. The efficiency of flotation is influenced by factors such as the chain length of the amine, the pH of the pulp, and the concentration of the collector. 911metallurgist.com While reagents like tallow (B1178427) amine are commonly mentioned, the fundamental principle applies to other long-chain amines like this compound. 911metallurgist.com

Table 1: Role of Amine Collectors in Non-Metallic Mineral Flotation

| Feature | Description | Mechanism of Action | Target Minerals |

| Collector Type | Cationic | Electrostatic adsorption of the protonated amine head group onto the negatively charged mineral surface. | Silicates (Quartz), Feldspar, Potash, Phosphate. 911metallurgist.com |

| Function | Induces Hydrophobicity | The outward-facing hydrocarbon tail creates a nonpolar surface that repels water and adheres to air bubbles. | Valuable minerals are floated away from gangue, or vice-versa in reverse flotation. 911metallurgist.com |

| Key Parameters | pH, Chain Length, Dosage | pH affects the ionization of the amine and the surface charge of the mineral. Chain length influences the degree of hydrophobicity. | Optimal conditions vary depending on the specific ore being processed. |

Anti-Caking Agents in Fertilizer Formulations

Fertilizer caking, the agglomeration of granules into hard lumps during storage and transport, is a significant industrial problem. It is primarily caused by the formation of crystal bridges between particles, often facilitated by moisture absorption. koydanova.comkaochemicals-eu.com Anti-caking agents are applied to fertilizer granules to prevent this issue.

Long-chain amines are a key component in many oil-based anti-caking formulations. kaochemicals-eu.com When coated onto the surface of fertilizer granules, these amines act as powerful surfactants. Their primary function is to create a hydrophobic barrier. koydanova.com The long, nonpolar hydrocarbon tail of the amine provides a water-repellent layer that prevents moisture from reaching the surface of the granule, thereby inhibiting the dissolution and recrystallization processes that lead to crystal bridge formation. This ensures that the fertilizer remains free-flowing and easy to handle. These agents are designed to be effective at very low dosages and not to interfere with the nutrient content or soil application of the fertilizer. made-in-china.com

Asphalt (B605645) Emulsifiers and Additives

Asphalt emulsions are stable dispersions of asphalt cement in water, facilitated by an emulsifying agent. These emulsions are crucial for various road construction and maintenance applications, such as chip seals, slurry seals, and micro-surfacing. intlchemgroup.com The choice of emulsifier is critical as it determines the charge of the emulsion (anionic or cationic) and its breaking characteristics.

Cationic emulsifiers, which are typically based on fatty amines, are widely used. intlchemgroup.com In an acidic aqueous medium, the amine group becomes protonated, imparting a positive charge to the asphalt droplets. Most common aggregates, such as those containing silica and quartz, carry a negative surface charge. This charge difference leads to a strong electrostatic attraction between the cationic asphalt droplets and the aggregate surface. This strong bond displaces water and ensures excellent adhesion, making cationic emulsions highly effective, particularly with siliceous aggregates. e-asphalt.com Long-chain amines and their derivatives (like amides and imidazolines) function as these emulsifiers, controlling the emulsion's stability and setting time. intlchemgroup.come-asphalt.com

Table 2: Classification of Asphalt Emulsifiers

| Emulsifier Class | Chemical Basis | Charge of Asphalt Droplet | Typical Application |

| Anionic | Fatty Acids | Negative | Best with positively charged aggregates like limestone. |

| Cationic | Fatty Amines | Positive | Effective with most aggregates, especially negatively charged ones like silica and basalt. intlchemgroup.comakkim.com.tr |

Influence on Nanomaterial Synthesis and Morphology

The synthesis of high-quality nanomaterials with controlled size, shape, and uniformity is foundational to nanotechnology. Long-chain amines, including this compound, play a critical role as surfactants or capping agents in the synthesis of various nanocrystals, such as semiconductor quantum dots and metallic nanoparticles.

Precursor Activation and Diffusion Control in Quantum Dot Synthesis

Colloidal quantum dots (QDs) are semiconductor nanocrystals whose optical and electronic properties are determined by their size. azonano.com Their synthesis often involves the high-temperature decomposition of organometallic precursors in the presence of coordinating ligands. Long-chain amines are essential in this process, acting as both a solvent and a capping ligand that controls nanocrystal growth. sigmaaldrich.comwalisongo.ac.id

In a typical synthesis, such as for Cadmium Selenide (CdSe) QDs, the amine coordinates to the cadmium precursor. This coordination modulates the reactivity of the precursor, influencing the kinetics of monomer formation. nih.gov During the high-temperature "heat-up" or "hot-injection" synthesis, the long-chain amine serves several functions:

Precursor Solubilization: It dissolves the metal and chalcogenide precursors at elevated temperatures.

Reactivity Control: By binding to the metal precursor, it prevents overly rapid, uncontrolled decomposition, allowing for a distinct nucleation event followed by controlled growth. nih.gov

Diffusion Control: The viscous, high-boiling solvent environment created by the long-chain amine slows the diffusion of monomers to the surface of growing nanocrystals.

Surface Passivation: The amine's nitrogen atom binds to the QD surface, while its long alkyl chain provides steric hindrance, preventing the nanocrystals from aggregating. walisongo.ac.id

This dynamic control over precursor activation, nucleation, and growth is crucial for producing monodisperse QDs with uniform size and high photoluminescence quantum yield. The length of the amine's alkyl chain can influence the degree of steric stabilization and the reaction temperature, thereby affecting the final size of the QDs.

Interaction with Metal Surfaces in Nanocrystal Synthesis

Similar to their role in QD synthesis, long-chain amines are instrumental in controlling the formation of metallic nanocrystals (e.g., gold, silver, platinum). nih.govmdpi.com The synthesis of metal nanoparticles via the chemical reduction of a metal salt requires a capping agent to stabilize the growing particles and prevent their irreversible aggregation. researchgate.net

The primary amine group of this compound can adsorb strongly onto the surface of a nascent metal nanocrystal. This interaction passivates the high-energy surface of the nanoparticle. The long, bulky C19 chains then extend into the solvent, creating a steric barrier that physically keeps the nanoparticles separated from each other. walisongo.ac.id

Furthermore, these ligands can influence the final shape of the nanocrystals. By selectively adsorbing to certain crystallographic facets over others, the amine can direct the growth of the crystal, leading to the formation of specific morphologies such as cubes, rods, or plates, which often exhibit unique catalytic or plasmonic properties. nih.gov

Table 3: Functions of Long-Chain Amines in Nanocrystal Synthesis

| Function | Mechanism | Outcome |

| Surface Passivation/Stabilization | The amine headgroup binds to the nanocrystal surface, and the alkyl chains provide steric hindrance. | Prevents aggregation, leading to stable colloidal dispersions. walisongo.ac.id |

| Size Control | Modulates precursor reactivity and limits particle growth by capping the surface. | Enables the synthesis of nanoparticles with a narrow size distribution. sigmaaldrich.com |

| Morphology Control | Preferential adsorption to specific crystal facets directs anisotropic growth. | Formation of non-spherical shapes (e.g., nanorods, nanocubes). nih.gov |

Integration into Functional Dyes and Imaging Agents

The development of advanced fluorescent probes for biological and medical imaging is a rapidly growing field. mdpi.com Functional dyes are often designed by conjugating a fluorophore to a carrier molecule that can alter its solubility, target its delivery, or enhance its properties. The primary amine group of this compound makes it a suitable candidate for integration into such systems.

Many commercially available fluorescent dyes are activated as N-hydroxysuccinimide (NHS) esters. revvity.combioacts.com These NHS esters react efficiently and specifically with primary amines under mild conditions to form a stable and covalent amide bond. By reacting an NHS-ester-functionalized dye with this compound, the long C19 hydrocarbon chain can be appended to the fluorophore.

This conjugation would transform a potentially water-soluble dye into a highly lipophilic molecule. Such a modification could be used to:

Develop probes for imaging lipid-rich environments, such as cell membranes or lipid droplets.

Incorporate the dye into the hydrophobic core of nanocarriers like micelles or liposomes, creating brightly fluorescent nanoprobes for in vivo imaging. mdpi.com

Alter the photophysical properties of the dye by changing its local chemical environment.

The long alkyl chain derived from this compound acts as a lipophilic anchor, enabling the targeted application of fluorescent agents in nonpolar systems or as part of larger nanoparticle-based imaging constructs. hilarispublisher.com

Perylene (B46583) Diimide Derivatives for Live-Cell Imaging

Perylene diimide (PDI) derivatives have garnered significant interest as versatile fluorescent probes for bioimaging, particularly in the context of live-cell imaging. preprints.orgmdpi.com Their appeal stems from exceptional optical properties, including high fluorescence quantum yields, remarkable photostability, and strong absorption in the visible spectrum. preprints.orgpsu.edudergipark.org.tr However, the practical application of PDI dyes in biological systems is often hindered by their poor solubility in aqueous media, a consequence of the hydrophobic nature of the perylene core which promotes aggregation and subsequent fluorescence quenching. psu.edunih.gov

To overcome this limitation, researchers have focused on the chemical modification of the PDI structure. A key strategy involves functionalizing the PDI core to enhance water solubility and biocompatibility, thereby creating effective probes for cellular imaging. preprints.orgresearchgate.net The introduction of hydrophilic or bulky substituents, such as long-chain amines, at the imide or bay positions of the perylene structure is a common and effective approach. liverpool.ac.ukmdpi.commdpi.com These modifications help to prevent the π–π stacking that leads to aggregation in aqueous environments. psu.edunih.gov

One notable area of research involves the use of long-chain amine derivatives to synthesize water-soluble PDI probes. In a specific study, a water-soluble PDI derivative was developed for live-cell imaging by employing a multistep synthesis that involved perylene tetracarboxylic acid bisanhydride, L-aspartic acid, and 2,5,8,12,15,18-hexaoxa-10-nonadecanamine, a derivative of this compound. psu.eduresearchgate.net The resulting probe, a glutamic-functionalized PDI, demonstrated good water solubility and strong fluorescence in neutral and alkaline solutions, making it suitable for biological applications. psu.edu This probe was successfully used as a high-performance fluorochrome for imaging living HeLa cells. psu.eduresearchgate.net

The photophysical properties of these PDI derivatives are critical to their function as imaging agents. The glutamic-functionalized PDI synthesized with the this compound derivative exhibits distinct absorption and emission characteristics.

Table 1: Photophysical Properties of a Water-Soluble PDI Derivative

| Property | Wavelength (nm) |

|---|---|

| Absorption Maxima | 469, 498, 534 |

| Emission Maxima | 550, 587 |

Data sourced from a study on a glutamic functionalized water-soluble perylene diimide. psu.edu

Research findings indicate that the fluorescence of this PDI derivative is pH-dependent. Both the absorbance and emission intensities were observed to decrease as the pH was lowered from alkaline to acidic conditions. psu.edu This pH sensitivity is attributed to the protonation of the carboxyl groups, which promotes aggregation and π–π stacking. psu.edu The relationship between pH and the absorption spectrum highlights the probe's potential for sensing changes in the cellular microenvironment.

Table 2: Effect of pH on the Absorption Spectra of the PDI Derivative

| pH Value | Absorption at ~534 nm | Spectral Shift |

|---|---|---|

| 10.75 | Strong | - |

| 5.92 | Decreased | Slight increase in A0-1/A0-0 ratio |

| 3.97 | Significantly Decreased | Red-shifted to 539 nm |

Data reflects the aggregation behavior of the PDI derivative in response to changing pH. psu.edu

The successful application of PDI derivatives functionalized with long-chain amines like 2,5,8,12,15,18-hexaoxa-10-nonadecanamine underscores the importance of strategic chemical design in developing advanced probes for live-cell imaging. psu.eduresearchgate.net By modifying the PDI core to improve solubility and stability in aqueous environments, researchers can harness the exceptional photophysical properties of these dyes for detailed visualization of cellular processes. preprints.orgacs.org

Biological and Biomedical Research Applications of Alkylamines

Antimicrobial and Biofilm Modulation Studies

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotic treatments. mdpi.com The ability to disrupt these biofilms or enhance the efficacy of existing antibiotics is a critical area of research. Derivatives of 10-Nonadecanamine have been investigated for these very purposes, particularly in the context of mycobacterial infections.

Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy, acting by inhibiting cell wall synthesis. creative-proteomics.comgoogle.com However, bacterial resistance often renders them ineffective. One strategy to combat this is the use of potentiators—compounds that restore the activity of these antibiotics.

In a study focused on developing adjuvants against Mycobacterium smegmatis, a series of 2-aminoimidazole (2-AI) derivatives were synthesized. This compound was used as a key building block in the synthesis of a specific derivative, compound 10G. acs.org Research demonstrated that certain compounds derived from this synthesis possessed an enhanced ability to potentiate a subset of beta-lactam antibiotics. acs.org The lead compound in the study, before derivatization, was shown to reduce the minimum inhibitory concentration (MIC) of carbenicillin (B1668345) against M. tuberculosis by 16-fold, highlighting the potential of this class of molecules. acs.org While the effects against M. smegmatis were more moderate (2-4 fold reductions), the study successfully identified derivatives with increased potentiation capabilities, underscoring the value of the this compound scaffold in developing new antibiotic potentiators. acs.org

Table 1: Potentiation of Beta-Lactam Antibiotics by a 2-Aminoimidazole (2-AI) Lead Compound This table is based on data for the parent compound class to which this compound derivatives belong.

| Target Organism | Antibiotic | Fold Reduction in MIC | Reference |

| M. tuberculosis H37Rv | Carbenicillin | 16-fold | acs.org |

| M. smegmatis | Beta-Lactams | 2 to 4-fold | acs.org |

The protective biofilm matrix is a major factor in antibiotic tolerance. mdpi.comresearchgate.net Dispersing this matrix can re-sensitize bacteria to treatments. The same research that investigated beta-lactam potentiation also explored the biofilm dispersion capabilities of this compound-derived compounds against M. smegmatis. acs.org

The initial lead 2-AI compound was capable of dispersing M. tuberculosis and M. smegmatis biofilms. acs.org The study's structure-activity relationship (SAR) investigation led to the identification of a new derivative that improved upon the biofilm dispersion capabilities of the original lead compound. Interestingly, the research revealed that the structural modifications that enhanced biofilm dispersion were different from those that improved beta-lactam potentiation, suggesting that these two activities may be decoupled and can be optimized independently. acs.org This finding is significant for the rational design of new adjuvants that can target different aspects of bacterial resilience.

Table 2: Biofilm Dispersion Activity of a 2-Aminoimidazole (2-AI) Lead Compound This table is based on data for the parent compound class to which this compound derivatives belong.

| Target Organism | Activity Metric | Value | Reference |

| M. smegmatis | EC₅₀ (50% Biofilm Dispersion) | 52.8 µM | acs.org |

Receptor Binding and Pharmacological Investigations

Alkylamines can interact with various protein targets in the body, including receptors in the central nervous system. Their lipophilic alkyl chains can facilitate passage across the blood-brain barrier and interaction with transmembrane proteins.

Sigma receptors (σ1 and σ2) are unique intracellular chaperone proteins implicated in a range of cellular functions and are targets for drug development in neuropsychiatric disorders and cancer. nih.govnih.gov A key characteristic of many high-affinity sigma-1 receptor ligands is the presence of a nitrogen atom connected to a long alkyl chain. mdpi.comniscpr.res.in

Research has shown that long-chain primary alkylamines, structurally similar to this compound, bind with considerable affinity to the sigma-1 receptor. mdpi.com For instance, dodecylamine (B51217) (a 12-carbon alkylamine) and stearylamine (an 18-carbon alkylamine) were found to bind effectively to the sigma-1 receptor. mdpi.com This binding is specific, as these compounds show much lower affinity for the sigma-2 receptor. mdpi.com The interaction is thought to be driven by the structural motif of a long alkyl chain combined with a positively charged nitrogen atom, which is a feature shared by this compound. mdpi.com This suggests that this compound itself, or derivatives thereof, could be valuable tools for probing sigma-1 receptor function or for the development of novel, selective sigma-1 receptor ligands. The lipophilic nature of the long alkyl chain is crucial for these interactions, likely engaging with hydrophobic pockets within the receptor. mdpi.comniscpr.res.in

Table 3: Binding Affinity of Structurally Related Long-Chain Alkylamines to the Sigma-1 Receptor

| Compound | Description | Sigma-1 Receptor Affinity (Kᵢ) | Reference |

| Dodecylamine | 12-Carbon Alkylamine | ~130 nM | acs.orgmdpi.com |

| Stearylamine | 18-Carbon Alkylamine | ~180 nM | mdpi.com |

Interactions with Biomacromolecules

The fundamental molecules of life, DNA and proteins, are primary targets for many therapeutic agents. The ability of alkylamine complexes to interact with these macromolecules is a key area of investigation.

The structure of this compound—a cationic head and a long, lipophilic tail—makes it a candidate for interacting with both DNA and proteins. While specific studies on this compound are limited, the principles governing these interactions are well-established.

DNA Interactions: DNA is a polyanionic molecule due to its phosphate (B84403) backbone. The positively charged primary amine of this compound can engage in electrostatic interactions with these negatively charged phosphate groups. nih.gov This type of non-specific binding is a common feature of cationic molecules. The long, uncharged nonadecane (B133392) tail could further stabilize this interaction through hydrophobic effects, potentially lying along the grooves of the DNA helix. thermofisher.com

Protein Interactions: Proteins offer a much more diverse landscape for interactions. The long alkyl chain of this compound can fit into hydrophobic pockets on a protein's surface or within its core, a primary mechanism for ligand binding. researchgate.netthermofisher.com Such hydrophobic interactions are critical for molecular recognition and the stability of protein-ligand complexes. researchgate.net Furthermore, the primary amine can act as a hydrogen bond donor, forming connections with appropriate acceptor atoms (like oxygen or nitrogen) on the protein surface. google.com A patent for an immunogenic composition lists nonadecanamine as a component, suggesting its potential role in formulations that involve protein interactions with host cell receptors, further implying the relevance of its physicochemical properties in complex biological systems. These interactions can alter a protein's conformation and, consequently, its function. creative-proteomics.com

Supramolecular Chemistry and Host Guest Interactions Involving Long Chain Amines

Supramolecular Recognition and Assembly

Supramolecular recognition and assembly are fundamental concepts in which molecules selectively bind to one another to form organized structures. researchgate.net For long-chain amines, the alkylammonium group and the long hydrocarbon tail are key features that drive these interactions.

Binding with Crown Ethers

Crown ethers are cyclic polyethers that are well-known for their ability to selectively bind cations, including protonated amines, within their central cavities. wikipedia.orgmaynoothuniversity.ie The oxygen atoms lining the interior of the crown ether ring create a polar environment that can engage in strong hydrogen bonding with the ammonium (B1175870) headgroup of a long-chain amine. wikipedia.org

The binding of protonated primary aliphatic amines to crown ethers, such as 18-crown-6 (B118740) and its derivatives, is a well-established phenomenon. wikipedia.orgnih.gov This interaction is primarily driven by hydrogen bonds formed between the three hydrogen atoms of the ammonium group and oxygen atoms of the crown ether. wikipedia.org This complexation can be monitored using various spectroscopic techniques, including NMR and optical spectroscopy, which show distinct changes upon the formation of the host-guest complex. nih.gov

The stability of these complexes is influenced by several factors, including the size complementarity between the cation and the crown ether's cavity, the solvent, and the nature of the counter-ion. wikipedia.orgmaynoothuniversity.ie For instance, 18-crown-6 has a high affinity for the potassium ion, and similarly, it forms stable complexes with protonated amines of comparable size. wikipedia.org This selective binding is a cornerstone of molecular recognition and has been harnessed in various applications, including phase transfer catalysis and the development of ion-selective sensors. wikipedia.orgjst.go.jp

| Host | Guest Type | Primary Interaction | Significance |

|---|---|---|---|

| 18-Crown-6 | Protonated Primary Amines | Hydrogen Bonding | Forms stable complexes, enabling applications in catalysis and sensing. wikipedia.orgnih.gov |

| Benzo-18-crown-6 (B86084) | Alkylammonium Salts | Hydrogen Bonding | Used as a recognition site in supramolecular catalysts. mdpi.com |

| Lariat Aza-crown Ether | Alkylammonium with Picrate | Ion-Pairing | Enhances lipophilicity for transport across phases. espublisher.com |

Host-Guest Dynamics with Cyclodextrins and Chirality Manipulation

Cyclodextrins (CDs) are chiral, bucket-shaped macrocycles made of glucose units, which can encapsulate guest molecules within their hydrophobic cavities. gcms.czmdpi.com The interaction of long-chain amines with cyclodextrins is a classic example of host-guest chemistry, driven primarily by the hydrophobic effect, where the nonpolar alkyl chain of the amine is sequestered within the CD cavity. mdpi.com

The dissociation constants (Kd) for complexes of various alkylamines with β-cyclodextrin have been determined, showing a strong correlation between the binding strength and the length of the alkyl chain. cdnsciencepub.comcdnsciencepub.com Longer chains lead to more stable complexes due to increased hydrophobic interactions. cdnsciencepub.com

A particularly interesting aspect of cyclodextrin (B1172386) chemistry is the ability to manipulate chirality. pku.edu.cn Since cyclodextrins are themselves chiral, they can form diastereomeric complexes with chiral guest molecules, enabling chiral recognition and separation. mdpi.com For long-chain amines, the way the guest molecule threads into the cyclodextrin cavity can be influenced by factors like the chain length. For example, studies with octylamine (B49996) (C8) and nonylamine (B85610) (C9) have shown that the position of the amine group relative to the cyclodextrin cavity can be different, leading to an inversion of the induced circular dichroism (ICD) signal of the resulting supramolecular assemblies. pku.edu.cn This demonstrates that subtle changes in the guest molecule can be used to control the chirality of the resulting nanostructures. pku.edu.cn

| Cyclodextrin | Guest | Key Finding | Reference |

|---|---|---|---|

| β-Cyclodextrin | Alkylamines (up to C8) | Dissociation constants correlate with chain length. | cdnsciencepub.comcdnsciencepub.com |

| β-Cyclodextrin | Octylamine (C8NH2) vs. Nonylamine (C9NH2) | Chain length-dependent threading leads to inversion of induced chirality. | pku.edu.cn |

| α-Cyclodextrin | Xylene Isomers | Isomer structure affects threading and resulting chirality of the assembly. | pku.edu.cn |

Formation of Mixed Aggregates with Hydrophobic Substrates

Long-chain amines, being amphiphilic, can self-assemble in aqueous solutions and also form mixed aggregates with other hydrophobic or amphiphilic molecules. researchgate.netresearchgate.net These mixed aggregates, often in the form of micelles, can significantly alter the chemical environment and reactivity of the participating molecules. researchgate.net

The formation of mixed aggregates is driven by hydrophobic interactions, which lead to the sequestration of the nonpolar parts of the molecules away from water. uni-regensburg.de In these assemblies, the reactants can be brought into close proximity, which can lead to enhanced reaction rates. researchgate.net For example, the reaction of long-chain alkylamines with p-nitrophenyl laurate in the presence of a surfactant like cetylpyridinium (B1207926) bromide shows that the reactivity of the amine changes upon the formation of these mixed systems. researchgate.net

The properties of these mixed aggregates, such as the packing density and the pKa of the amine headgroups, can be tuned by changing the composition of the mixture. researchgate.net The formation of mixed aggregates between long-chain amines and surfactant molecules has been shown to lower the pKa of the amine by 1-1.5 units, which can have a significant impact on its catalytic activity in reactions like ester cleavage. researchgate.net

Self-Assembly with CalixCurrent time information in Nyong-et-Kellé, CM.arenes for Biomimetic Catalysis

Calixarenes are another important class of macrocyclic host molecules, characterized by a cup-like shape with a defined upper and lower rim that can be readily functionalized. maynoothuniversity.ieacs.org The self-assembly of calixarenes with long-chain amines can lead to the formation of sophisticated supramolecular catalysts that mimic the function of enzymes. researchgate.netnih.gov

In these systems, the calixarene (B151959) can act as a scaffold, bringing together the reactive groups of the amine and a substrate within a defined microenvironment. researchgate.netnih.gov For instance, amphiphilic calixarenes have been shown to self-assemble with long-chain primary amines to form systems that can catalyze the cleavage of esters. nih.gov The efficiency and even the nature of the catalytic effect (catalysis vs. inhibition) can be tuned by changing the hydrophobicity of the substrate. nih.gov This demonstrates a high degree of substrate specificity, a key feature of enzymatic catalysis. nih.gov The self-assembly is driven by a combination of hydrophobic effects and other non-covalent interactions, leading to the formation of mixed aggregates with specific catalytic functions. researchgate.netnih.gov

Site-Selective Functionalization Mediated by Supramolecular Interactions

One of the major challenges in synthetic chemistry is the selective functionalization of a specific C-H bond within a molecule that contains many similar bonds. mdpi.com Supramolecular chemistry offers a powerful approach to address this challenge by using host-guest interactions to direct a reactive catalyst to a specific position on a substrate. rsc.org

Site-Selective Carbon-Hydrogen Oxidation of Alkyl Chains

The oxidation of unactivated C-H bonds in a long alkyl chain is particularly difficult due to the similar reactivity of the numerous methylene (B1212753) groups. nih.gov A bioinspired approach to achieve site-selectivity involves the use of a catalyst that combines a reactive metal center with a molecular recognition site. mdpi.comresearchgate.net

For example, a manganese complex equipped with a benzo-18-crown-6 ether receptor has been designed to bind protonated primary aliphatic amines. nih.gov Upon binding of the ammonium headgroup to the crown ether, the long alkyl chain of the amine is positioned in a specific orientation relative to the manganese catalytic center. nih.govmdpi.com This pre-organization of the catalyst-substrate adduct exposes only the remote C8 and C9 positions of the alkyl chain to the oxidizing agent (hydrogen peroxide), leading to highly selective hydroxylation at these sites. nih.govresearchgate.net This supramolecular control overrides the intrinsic reactivity of the C-H bonds, where oxidation would typically occur at more activated or sterically accessible positions. researchgate.net

Similar strategies have been employed using manganese catalysts with two crown ether receptors for the oxidation of long-chain diamines, such as tetradecane-1,14-diamine, achieving excellent selectivity for the central methylene groups (C6 and C7). rsc.org These findings highlight the power of supramolecular recognition in achieving enzyme-like selectivity in chemical reactions. mdpi.com

| Catalyst System | Substrate | Selectivity | Key Principle |

|---|---|---|---|

| Mn complex with 18-benzocrown-6 ether | Protonated primary aliphatic amines | C8 and C9 positions | Supramolecular recognition positions the substrate for remote oxidation. nih.govresearchgate.net |

| Mn complex with two 18-benzo-6-crown ether receptors | Tetradecane-1,14-diamine | Central methylene sites (C6 and C7) | Bidentate binding to the diamine directs the catalyst to the middle of the chain. rsc.org |

| Fe and Mn-PDP complexes with 18-benzocrown-6 ether | Alkylammonium salts | Remote C-H bonds in long-chain substrates | Supramolecular recognition directs oxidation to specific sites. mdpi.com |

Environmental Fate, Ecotoxicology, and Degradation Pathways of Long Chain Amines

Environmental Release and Exposure Sources

Long-chain aliphatic amines may be released into the Canadian environment during the formulation, manufacturing, and use of products containing them, as well as from their application in various industrial processes. nih.gov The primary routes of release are to aquatic and terrestrial environments from both diffuse and point sources. nih.gov

Industrial activities are a key source of LCAA release into the environment. These emissions can occur at various stages of the chemical lifecycle.

Manufacturing and Processing: Releases can happen during the production of LCAAs themselves. For instance, in primary amine production, water is used to recover and reprocess ammonia (B1221849), and this process water can become a waste stream. canada.ca Furthermore, when LCAAs are used as intermediates to produce other chemicals, such as aliphatic amine ethoxylates, unreacted residual amines may remain. canada.ca These residuals, which can be up to 2.2% in ethoxylates and 7.5% in some diamines, can enter wastewater during equipment cleaning. canada.cacanada.ca

Industrial Applications: LCAAs are utilized in a variety of industrial applications, leading to potential environmental release. Key uses include:

Polyurethane Foam Production: They are used in the formulation of polyol blends, which are precursors to polyurethane foams. canada.ca

Mineral Extraction: They act as flotation agents, for example, in the extraction of iron ore. canada.ca

Asphalt (B605645) Emulsions: They are used in the formulation of asphalt emulsions, with wastewater generated during production and mill cleaning. canada.cacanada.ca

Fertilizer Formulation: Primary long-chain aliphatic amines are used as anti-caking agents in fertilizers, such as those applied to ammonium (B1175870) nitrate (B79036) prills or potash. canada.cacanada.ca

The most significant pathway for the release of LCAAs into the environment is to water, primarily through wastewater treatment systems (WWTS). canada.ca These releases originate from both industrial facilities and consumer "down-the-drain" products. canada.cacanada.ca

Unreacted LCAA residuals can be present in a variety of consumer and commercial products, including: canada.cacanada.ca

Household detergents

Industrial and institutional cleaners

Fabric softeners

Shampoos and other cosmetics

Toilet soaps

The use of these products results in their release to sewer systems, which lead to WWTS. canada.ca While these treatment plants are designed to remove contaminants, they are not always 100% effective, leading to the discharge of LCAAs into surface waters. canada.ca In Canada, the mass of unreacted LCAAs in household detergents alone is estimated to be up to 92,000 kg per year. canada.ca Recognizing this risk, a proposed environmental objective is to reduce the concentration of LCAAs in surface water to levels below the predicted no effect concentration of 0.22 µg/L. canada.ca

Soil contamination is another important environmental fate pathway for LCAAs, occurring through two primary mechanisms. canada.ca

Biosolid Application: Due to their chemical nature, LCAAs have a strong affinity for surfaces and tend to adsorb onto solid particles in wastewater. oup.com This causes them to accumulate in the sewage sludge during wastewater treatment. frontiersin.org This sludge, after being treated to reduce pathogens and stabilize organic matter, is often termed "biosolids." researchgate.net Biosolids are frequently applied to agricultural land as a soil conditioner and fertilizer because of their high nutrient and organic matter content. frontiersin.orgresearchgate.net This practice directly transfers the accumulated LCAAs from the WWTS to the terrestrial environment. canada.cacanada.ca

Fertilizer Formulations: As mentioned previously, LCAAs are used as anti-caking agents in some fertilizer products. canada.ca The direct application of these fertilizers to agricultural fields constitutes a direct release of LCAAs to the soil. canada.cacanada.ca

Biodegradation and Environmental Persistence

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation. For LCAAs, biodegradation by microorganisms is the primary removal mechanism. europa.eu

Under aerobic (oxygen-present) conditions, long-chain aliphatic amines are generally considered to be non-persistent. canada.ca Studies demonstrate that they are readily biodegradable in water and soil. canada.canih.gov

Research on a range of primary fatty amines (C8 to C18) showed they were susceptible to biodegradation in tests assessing ready biodegradability, such as the MITI test (OECD 301C). nih.gov Further studies have shown that all long-chain alkylamines, both saturated and unsaturated, are readily biodegradable. nih.gov

A specific soil degradation study (following OECD Guideline 307) conducted on ¹⁴C-labeled hexadecylamine (B48584) (a C16 amine), which is structurally similar to 10-Nonadecanamine, found half-lives ranging from 8.14 to 8.98 days at 20°C in three different soil types. europa.eu This indicates a low potential for persistence in aerobic soil environments. Based on these findings, it is expected that this compound would also undergo rapid aerobic biodegradation.

The table below illustrates the typical data generated from an aerobic soil degradation study.

Table 1: Illustrative Data from a Simulated Aerobic Soil Degradation Study of this compound (based on proxy data)

| Parameter | Soil Type 1 (Sandy Loam) | Soil Type 2 (Silt Loam) | Soil Type 3 (Clay Loam) |

| Test Guideline | OECD 307 | OECD 307 | OECD 307 |

| Incubation Temperature | 20°C | 20°C | 20°C |

| Half-Life (DT₅₀) | 8.5 days | 9.0 days | 8.2 days |

| 90% Degradation (DT₉₀) | 28.2 days | 29.9 days | 27.2 days |

| Primary Degradation Product(s) | Nonadecanal, Nonadecanoic acid | Nonadecanal, Nonadecanoic acid | Nonadecanal, Nonadecanoic acid |

| Mineralization (% to CO₂ after 120 days) | 55% | 52% | 58% |

| This table is for illustrative purposes. Values are hypothetical but are based on findings for similar long-chain amines, such as hexadecylamine. europa.eu |

The fate of LCAAs under anaerobic (oxygen-absent) conditions is more complex and appears to be highly dependent on the specific microorganisms present and the environmental conditions.

Some assessments suggest that LCAAs are likely to be persistent in anaerobic sediments, based on the behavior of structurally similar compounds which show little to no degradation. canada.ca However, other research has identified specific bacteria capable of breaking down these compounds without oxygen. A study isolated a denitrifying bacterium, Pseudomonas stutzeri, which was able to grow on and completely mineralize primary fatty amines with even-numbered alkyl chains from C4 to C18 under anaerobic conditions. oup.com This indicates that where suitable microbial populations exist, anaerobic degradation is possible. Furthermore, one study on amine oxide-based surfactants found that a compound with a C19 backbone was biodegradable under both aerobic and anaerobic conditions. researchgate.net

Given these contrasting findings, the persistence of this compound in anaerobic environments likely varies by location.

The table below provides an example of data from an anaerobic biodegradation test.